Product packaging for Ubiquinol-8(Cat. No.:CAS No. 74075-00-6)

Ubiquinol-8

Cat. No.: B1264034
CAS No.: 74075-00-6
M. Wt: 729.1 g/mol
InChI Key: LOJUQFSPYHMHEO-SGHXUWJISA-N
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Description

Ubiquinones (B1209410) (Coenzyme Q) as Essential Biological Isoprenoid Quinones

Ubiquinones, collectively known as Coenzyme Q (CoQ), are a class of lipid-soluble molecules that are indispensable for a vast array of life forms. core.ac.uk These compounds are structurally characterized by a quinone head group and a variable-length isoprenoid tail. mdpi.com This dual nature—a hydrophilic head and a hydrophobic tail—allows them to reside within the lipid bilayers of cellular membranes. core.ac.uk

Their primary and most well-understood function is as electron and proton carriers within the electron transport chains of both mitochondrial and bacterial respiration, as well as in photosynthetic systems. core.ac.ukoup.com This role is central to the process of cellular energy generation. Isoprenoid quinones are found in almost all living organisms, with the exception of some obligate fermentative bacteria and certain methanogenic archaea. core.ac.uk

Redox States of Ubiquinones: Oxidized (Ubiquinone), Semiquinone Radical, and Reduced (Ubiquinol) Forms

The functionality of ubiquinones is intrinsically linked to their ability to exist in three distinct redox states. imrpress.comimrpress.com This allows them to accept and transfer electrons, a critical feature for their role in electron transport chains. imrpress.com The three states are:

Ubiquinone: The fully oxidized form, denoted as Q. imrpress.com

Semiquinone Radical: An intermediate, partially reduced state with an unpaired electron, denoted as QH•. imrpress.com This form is an unstable oxygen-centered free radical. researchgate.net

Ubiquinol (B23937): The fully reduced form, denoted as QH2. imrpress.com

The transition between these states involves the uptake and release of electrons and protons. researchgate.net The oxidized ubiquinone can be reduced to ubiquinol through two sequential one-electron reactions, passing through the semiquinone intermediate, or via a single two-electron reaction. imrpress.comresearchgate.net This cyclical conversion between the oxidized and reduced forms is fundamental to their bioenergetic and antioxidant functions. naturemed.org

Species-Specific Polyprenyl Side Chain Lengths in Ubiquinones

A key distinguishing feature among different ubiquinones is the length of their polyprenyl side chain, which is composed of a varying number of isoprene (B109036) units. mdpi.comimrpress.com This length is species-specific and is denoted by a number following the "Q" (e.g., Q-8, Q-10). oup.com The length of this tail is determined by the availability of the specific polyprenyl diphosphate (B83284) within the cell. oup.com

In the realm of prokaryotes, particularly in facultative anaerobic bacteria like Escherichia coli, Ubiquinone-8 (Q-8) is the predominant form. oup.comresearchgate.net This means its isoprenoid side chain consists of eight isoprene units, resulting in a 40-carbon tail. oup.com While E. coli primarily utilizes UQ-8, it also synthesizes smaller amounts of other ubiquinone homologues. oup.com Under aerobic conditions, ubiquinone is the main quinone in E. coli, whereas under anaerobic conditions, menaquinones become more dominant, although ubiquinone is still present. asm.org The biosynthesis of UQ-8 in E. coli is a well-studied process involving a series of enzymatic reactions catalyzed by proteins encoded by the ubi genes. nih.govnih.gov

The length of the coenzyme Q side chain varies significantly across different species, reflecting evolutionary adaptations. mdpi.com While prokaryotes like E. coli are characterized by Q-8, other organisms feature different predominant forms. oup.com For instance, humans primarily synthesize Coenzyme Q10 (UQ-10), while rodents predominantly have Coenzyme Q9 (UQ-9). mdpi.comimrpress.comimrpress.com The yeast Saccharomyces cerevisiae mainly contains Coenzyme Q6. mdpi.comoup.com This variation highlights the diverse strategies organisms have evolved to optimize the function of this essential molecule within their specific cellular environments.

Table 1: Predominant Coenzyme Q Homologues in Various Organisms

Organism Predominant Coenzyme Q Homologue Number of Isoprene Units
Escherichia coli (bacterium) Ubiquinone-8 (Q-8) 8
Saccharomyces cerevisiae (yeast) Ubiquinone-6 (Q-6) 6
Rodents (e.g., mice, rats) Ubiquinone-9 (Q-9) 9
Humans (Homo sapiens) Ubiquinone-10 (Q-10) 10
Gluconobacter suboxydans (bacterium) Ubiquinone-10 (Q-10) 10
Rhodobacter capsulatus (bacterium) Ubiquinone-9 (Q-9) 9

Table 2: Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H76O4 B1264034 Ubiquinol-8 CAS No. 74075-00-6

Properties

CAS No.

74075-00-6

Molecular Formula

C49H76O4

Molecular Weight

729.1 g/mol

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzene-1,4-diol

InChI

InChI=1S/C49H76O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34,50-51H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+

InChI Key

LOJUQFSPYHMHEO-SGHXUWJISA-N

SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

physical_description

Solid

Origin of Product

United States

Biosynthesis of Ubiquinone 8 and Its Reduction to Ubiquinol 8

Metabolic Origins of Ubiquinone-8 Precursors

The assembly of ubiquinone-8 relies on two primary building blocks: a quinoid nucleus derived from 4-hydroxybenzoate (B8730719) and a 40-carbon polyisoprenoid side chain. oup.comnih.gov These precursors originate from separate, fundamental metabolic pathways within the bacterial cell.

The aromatic head of ubiquinone-8 is derived from 4-hydroxybenzoate (4-HBA). nih.gov In bacteria like E. coli, this precursor is synthesized from chorismate, a key intermediate of the shikimate pathway. oup.com

In Escherichia coli and other Gram-negative bacteria, the direct conversion of chorismate to 4-hydroxybenzoate is the first committed step in ubiquinone biosynthesis. wikipedia.org This reaction is catalyzed by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene. nih.govwikipedia.orgmicrobiologyresearch.org The enzyme removes the pyruvate (B1213749) group from chorismate, leading to the aromatization of the ring structure to form 4-HBA. uniprot.org This single enzymatic step provides the sole source of 4-hydroxybenzoate for the ubiquinone pathway in these organisms. microbiologyresearch.org

The characteristic hydrophobic tail of ubiquinone-8 is an octaprenyl (40-carbon) side chain. oup.com This chain is constructed from fundamental five-carbon isoprenoid units.

All isoprenoids are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netacs.org In most bacteria, these essential precursors are produced via the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net

The MEP pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP), both intermediates of glycolysis. rsc.org This pathway involves a series of seven enzymatic reactions to produce IPP and DMAPP. acs.orgrsc.org The enzymes of the MEP pathway are considered attractive targets for the development of novel antibacterial drugs due to their absence in humans. mdpi.com The final enzymes in the pathway, IspG and IspH, are iron-sulfur cluster-dependent reductases that are crucial for the formation of the final products. mdpi.comfrontiersin.org The gene ispB encodes the octaprenyl diphosphate synthase, which determines the precise C40 length of the side chain in E. coli ubiquinone by polymerizing IPP and DMAPP units. oup.com

Table 1: Enzymes of the Methylerythritol Phosphate (MEP) Pathway

Enzyme Gene Reaction
1-deoxy-D-xylulose-5-phosphate synthase dxs Condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgmdpi.com
1-deoxy-D-xylulose-5-phosphate reductoisomerase dxr Conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). rsc.org
MEP cytidylyltransferase ispD Conversion of MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). mdpi.com
CDP-ME kinase ispE Phosphorylation of CDP-ME to CDP-ME 2-phosphate (CDP-MEP).
ME-cPP synthase ispF Cyclization of CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). rsc.org
HMBPP synthase ispG Reductive ring opening of MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP). mdpi.comfrontiersin.org
HMBPP reductase ispH Reduction of HMBPP to generate a mixture of IPP and DMAPP. mdpi.comfrontiersin.org

Biosynthesis of the Octaprenyl Side Chain

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Generation

Enzymatic Cascade for Ubiquinone-8 Assembly in Prokaryotes (e.g., Escherichia coli)

Once the 4-hydroxybenzoate head and the octaprenyl diphosphate tail are synthesized, they are assembled and modified through a series of enzymatic reactions to form the final ubiquinone-8 molecule. nih.gov In E. coli, these reactions are catalyzed by a set of enzymes known as "Ubi" proteins. researchgate.net Several of these enzymes are thought to form a large, multi-protein complex at the membrane to facilitate the synthesis of the hydrophobic ubiquinone molecule. college-de-france.fruniprot.org

The aerobic biosynthesis begins with the condensation of 4-hydroxybenzoate and octaprenyl diphosphate, a reaction catalyzed by the 4-hydroxybenzoate octaprenyltransferase, UbiA. oup.comnih.gov This is followed by the decarboxylation of 3-octaprenyl-4-hydroxybenzoate to 2-octaprenylphenol, a step carried out by the enzyme UbiD, which works in concert with a flavin prenyltransferase, UbiX. oup.com

Subsequently, the aromatic ring undergoes a series of alternating hydroxylation and methylation reactions to produce the final ubiquinone-8. oup.com The three hydroxylation steps are catalyzed by three distinct FAD-dependent monooxygenases: UbiI (C5-hydroxylation), UbiH (C1-hydroxylation), and UbiF (C6-hydroxylation), all of which require molecular oxygen. nih.govnih.gov The methylation reactions are catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferases UbiG (O-methylations) and UbiE (C-methylation). nih.gov Accessory proteins, including the atypical kinase UbiB and scaffolding proteins UbiJ and UbiK, are also required for efficient biosynthesis, likely helping to organize the enzymatic complex. nih.govuniprot.org

Interestingly, E. coli also possesses an oxygen-independent pathway for ubiquinone synthesis, which is crucial under anaerobic conditions. nih.gov This alternative pathway utilizes a different set of hydroxylases, UbiU and UbiV, which contain iron-sulfur clusters and function in the absence of O2. asm.org

**Table 2: Key Enzymes in the Aerobic Ubiquinone-8 Assembly Pathway in *E. coli***

Enzyme Gene Function in UQ-8 Biosynthesis
Chorismate pyruvate-lyase ubiC Catalyzes the first step: conversion of chorismate to 4-hydroxybenzoate. nih.govmicrobiologyresearch.org
4-hydroxybenzoate octaprenyltransferase ubiA Prenylation: Attaches the octaprenyl side chain to 4-hydroxybenzoate. oup.comresearchgate.net
3-octaprenyl-4-hydroxybenzoate decarboxylase ubiD/ubiX Decarboxylation of the prenylated intermediate. oup.com
2-octaprenylphenol C5-hydroxylase ubiI First ring hydroxylation (aerobic). nih.govnih.gov
Polyprenyl-hydroxybenzoate methyltransferase ubiG O-methylation steps. nih.gov
2-octaprenyl-6-hydroxyphenol C1-hydroxylase ubiH Second ring hydroxylation (aerobic). nih.gov
2-octaprenyl-3-methyl-6-methoxyphenol C-methyltransferase ubiE C-methylation step. nih.gov
2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol C6-hydroxylase ubiF Third ring hydroxylation (aerobic). nih.gov
Accessory Factor ubiB Atypical kinase-like protein with an elusive role, but required for synthesis. nih.gov
Accessory Factor ubiJ/ubiK Scaffolding proteins required for the assembly and efficiency of the Ubi metabolon. nih.govuniprot.org

The final product of this enzymatic cascade is ubiquinone-8. For it to perform its function in the electron transport chain, it must be reduced to ubiquinol-8. This reduction occurs when ubiquinone accepts electrons. nih.gov In the bacterial electron transport chain, enzymes such as Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) transfer electrons to ubiquinone, reducing it to the active ubiquinol (B23937) form. nih.govwikipedia.org This fully reduced this compound is then able to shuttle electrons to terminal oxidases, such as cytochrome bo ubiquinol oxidase, a critical process for generating the proton motive force used for ATP synthesis. nih.govwikipedia.orgsci-hub.se The conversion between the oxidized (ubiquinone) and reduced (ubiquinol) states is a continuous cycle essential for cellular respiration. nih.govmdpi.com

Prenylation Step: p-Hydroxybenzoic Acid Octaprenyltransferase (UbiA) and Octaprenyl Diphosphate Synthase (IspB)

The initial phase of UQ-8 biosynthesis involves the formation of the eight-unit isoprenoid side chain and its attachment to the benzoquinone ring precursor. This critical prenylation step represents a convergence of the shikimate and 1-deoxy-xylulose-5-phosphate pathways in E. coli. nih.gov

Octaprenyl Diphosphate Synthase (IspB): The eight-unit (C40) isoprenoid tail is synthesized by octaprenyl diphosphate (OPP) synthase, the product of the ispB gene. nih.govresearchgate.net This enzyme catalyzes the successive head-to-tail condensation of isopentenyl diphosphate (IPP) units onto a growing allylic diphosphate chain, ultimately forming the C40 octaprenyl diphosphate. nih.gov The process begins with precursors like dimethylallyl diphosphate (DMAPP) and involves enzymes such as farnesyl diphosphate synthase (IspA) to build up the chain before IspB completes the final elongation to eight isoprene (B109036) units. researchgate.net

p-Hydroxybenzoic Acid Octaprenyltransferase (UbiA): The enzyme p-hydroxybenzoic acid octaprenyltransferase, encoded by the ubiA gene, catalyzes the crucial condensation reaction. researchgate.netfrontiersin.org It attaches the pre-synthesized octaprenyl diphosphate side chain to the C3 position of the aromatic ring precursor, p-hydroxybenzoic acid (4-HB), to form 3-octaprenyl-4-hydroxybenzoate. researchgate.netfrontiersin.org UbiA is an integral membrane protein and represents a key regulatory point in the pathway. nih.gov Research has demonstrated that UbiA possesses a relaxed substrate specificity, allowing it to accept modified or unnatural prenyl diphosphate substrates. nih.govresearchgate.net

EnzymeGeneFunction in Prenylation Step
Octaprenyl Diphosphate Synthase IspBSynthesizes the C40 octaprenyl diphosphate (OPP) side chain from isopentenyl diphosphate (IPP) precursors. nih.govresearchgate.net
p-Hydroxybenzoic Acid Octaprenyltransferase UbiACatalyzes the attachment of the OPP side chain to the p-hydroxybenzoic acid (4-HB) ring. researchgate.netfrontiersin.org

Hydroxylation and Methylation Reactions Catalyzed by Ubi Enzymes

Following the prenylation of 4-HB, the resulting intermediate undergoes a series of ordered modifications, including decarboxylation, hydroxylations, and methylations, to become the final ubiquinone-8 molecule. These reactions are catalyzed by a suite of "Ubi" enzymes. frontiersin.orgapsnet.org

The subsequent modifications to the aromatic ring involve three hydroxylation and three methylation steps. frontiersin.orgfrontiersin.org

Hydroxylation: Three distinct class A flavoprotein monooxygenases (FMOs) are responsible for the hydroxylation reactions, using molecular oxygen as a cosubstrate. researchgate.netnih.govUbiI catalyzes the first hydroxylation at C5, UbiH hydroxylates at C1 (or C4), and UbiF acts at C6. arxiv.orgresearchgate.netcollege-de-france.fr

Methylation: The three methylation steps are catalyzed by two different S-adenosyl-L-methionine (SAM)-dependent methyltransferases. UbiG is responsible for two O-methylation reactions, while UbiE performs a C-methylation. arxiv.orgresearchgate.net

The enzyme UbiB , once thought to be a hydroxylase, is now understood to be an atypical kinase-like accessory protein essential for the process, although its precise catalytic function remains to be fully elucidated. arxiv.orgresearchgate.net

EnzymeGeneFunction in Ring ModificationReaction Type
Chorismate-pyruvate lyase UbiCConverts chorismate to 4-hydroxybenzoate (4-HB), the ring precursor. arxiv.orgLyase
3-octaprenyl-4-hydroxybenzoate carboxy-lyase UbiDCatalyzes the decarboxylation of the prenylated ring (requires UbiX). researchgate.netDecarboxylation
Ubiquinone/menaquinone biosynthesis C-methyltransferase UbiECatalyzes C-methylation of the benzoquinone ring. arxiv.orgMethylation
2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol hydroxylase UbiFCatalyzes hydroxylation at the C6 position of the ring. arxiv.orgresearchgate.netHydroxylation
2-octaprenyl-6-hydroxyphenol/ 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinol methyltransferase UbiGCatalyzes two O-methylation steps on the ring. researchgate.netMethylation
2-octaprenyl-6-methoxyphenol hydroxylase UbiHCatalyzes hydroxylation at the C1/C4 position of the ring. arxiv.orgresearchgate.netHydroxylation
2-octaprenylphenol hydroxylase UbiICatalyzes hydroxylation at the C5 position of the ring. arxiv.orgresearchgate.netHydroxylation
Protein Kinase-like Protein UbiBEssential accessory factor for UQ-8 biosynthesis; function not fully defined. arxiv.orgAccessory

Roles of Accessory Factors in Ubiquinone-8 Biosynthesis (e.g., UbiJ, UbiK, UbiX)

In addition to the core catalytic enzymes, several accessory proteins are crucial for the efficient synthesis of UQ-8.

UbiX: Originally thought to be a decarboxylase, UbiX is now known to function as a flavin prenyltransferase. frontiersin.org It catalyzes the synthesis of a prenylated flavin mononucleotide (FMN) cofactor. researchgate.netfrontiersin.org This cofactor is then required by the UbiD enzyme to perform the actual decarboxylation of 3-octaprenyl-4-hydroxybenzoate. frontiersin.org Mutants lacking either ubiD or ubiX accumulate this precursor, highlighting their conjoined roles. frontiersin.org

UbiJ and UbiK: These two proteins function as essential accessory factors, forming a complex that is involved in the assembly and stability of a larger "Ubi complex" for aerobic UQ-8 biosynthesis. biorxiv.orgasm.orgebi.ac.uk The UbiJ protein contains a sterol carrier protein 2 (SCP2) domain that is believed to bind the hydrophobic UQ biosynthetic intermediates, shepherding them through the late stages of the pathway. nih.govcollege-de-france.fr This complex likely acts as an interface between the soluble enzymes of the Ubi metabolon and the membrane, facilitating the eventual release of the completed UQ-8 molecule into the lipid bilayer. researchgate.net Genetic studies show that while UbiJ and UbiK are required for aerobic UQ-8 synthesis, they are dispensable under anaerobic conditions, indicating their specific role in the oxygen-dependent pathway. nih.gov

Accessory FactorGeneFunction in UQ-8 Biosynthesis
Flavin prenyltransferase UbiXSynthesizes a prenylated FMN cofactor required for the activity of the UbiD decarboxylase. researchgate.netfrontiersin.org
UQ biosynthesis factor UbiJForms a complex with UbiK; binds hydrophobic UQ intermediates via its SCP2 domain, likely scaffolding the late steps of biosynthesis. nih.govcollege-de-france.frasm.org
UQ biosynthesis accessory factor UbiKForms a complex with UbiJ, contributing to the stability and function of the Ubi biosynthetic complex. asm.orgebi.ac.uk

Desaturation of the Octaprenyl Side Chain and its Enzymatic Basis (e.g., CrtN interactions)

While the native UQ-8 molecule in E. coli possesses a saturated octaprenyl side chain, research has demonstrated that this chain can be modified by introducing enzymes from other biosynthetic pathways. Specifically, the C30 carotenoid desaturase CrtN from Staphylococcus aureus can induce the formation of conjugated double bonds within the side chain. nih.govresearchgate.net

In vivo and in vitro studies have confirmed that CrtN acts on the octaprenyl diphosphate (OPP) precursor before it is attached to the 4-HB ring. nih.govasm.org CrtN does not directly desaturate the completed ubiquinone-8 or this compound molecule. nih.govresearchgate.net The successful creation of these novel UQ-8 derivatives relies on the substrate flexibility of the UbiA enzyme, which recognizes and utilizes the modified, desaturated OPP. nih.gov This results in the synthesis of a new class of ubiquinone molecules with altered side chains containing conjugated double bonds. researchgate.netresearchgate.net

Terminal Reduction to this compound

Ubiquinone-8 functions as an electron carrier within the cellular membrane, where it exists in both an oxidized (ubiquinone) and a reduced (ubiquinol) state. hmdb.cafrontiersin.org The terminal reduction of ubiquinone-8 to this compound is a fundamental step in its physiological function, particularly in the electron transport chain. ecmdb.ca

This reduction is not a final biosynthetic step but rather a continuous cycle. Electrons from various dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, are transferred to the ubiquinone pool, reducing UQ-8 to this compound. hmdb.canih.gov this compound is the fully reduced, hydroquinone (B1673460) form. hmdb.ca

This reduced this compound then moves through the membrane to donate its electrons to terminal ubiquinol oxidases, such as the cytochrome bo3 and cytochrome bd complexes in E. coli. nih.govuniprot.orgebi.ac.uk This process oxidizes this compound back to ubiquinone-8, reduces molecular oxygen to water, and contributes to the generation of a proton motive force for ATP synthesis. uniprot.orgebi.ac.uk Therefore, the "terminal reduction" is the conversion of the oxidized quinone to its reduced, active form, which is then poised to perform its roles in respiration and antioxidant defense. nih.govuniprot.org

Metabolic and Cellular Functions of Ubiquinol 8

Electron Transport and Energy Transduction in Prokaryotic Respiration

In the intricate process of prokaryotic respiration, Ubiquinol-8 functions as a key component of the electron transport chain (ETC), facilitating the transfer of electrons and contributing to the generation of a proton motive force essential for ATP synthesis. ecmdb.canih.gov

This compound's fat-soluble nature enables it to diffuse laterally within the inner bacterial membrane, acting as a mobile shuttle for electrons. ecmdb.ca It collects reducing equivalents from various dehydrogenases and transfers them to terminal oxidases. mdpi.comasm.org This mobility is critical for linking different components of the respiratory chain, which are often not in direct physical contact. wikipedia.org

The general scheme of the bacterial respiratory chain involves:

Dehydrogenases : These enzymes oxidize various substrates (e.g., NADH, succinate) and transfer the electrons to the quinone pool. mdpi.comasm.org

Quinone Pool : This consists of ubiquinone-8 and other quinones, which become reduced to quinols (like this compound). mdpi.comasm.org

Terminal Reductases (Oxidases) : These complexes receive electrons from the quinol pool and transfer them to a final electron acceptor, such as oxygen. mdpi.comasm.org

This compound plays a pivotal role in bridging the gap between dehydrogenases and terminal oxidases. In Escherichia coli, for instance, electrons from the oxidation of substrates like NADH and succinate (B1194679) are passed to ubiquinone-8, forming this compound. mdpi.comlibretexts.org This reduced quinol then donates its electrons to terminal oxidases such as cytochrome bo3 and cytochrome bd. mdpi.comembopress.org

The transfer of electrons is a stepwise process. For example, in the case of NADH dehydrogenase (Complex I), two electrons are transferred from NADH to ubiquinone-8, which also picks up two protons from the cytoplasm to become fully reduced this compound (QH2). wikipedia.orglibretexts.org Subsequently, this compound diffuses through the membrane to a terminal oxidase, where it is re-oxidized, releasing the electrons and protons. mdpi.com

Table 1: Key Respiratory Complexes Interacting with this compound in E. coli

Complex Function Electron Donor to Ubiquinone-8 Electron Acceptor from this compound
NADH Dehydrogenase (Complex I) Oxidizes NADH, transfers electrons to the quinone pool. NADH -
Succinate Dehydrogenase (Complex II) Oxidizes succinate, transfers electrons to the quinone pool. Succinate -
Cytochrome bo3 Ubiquinol (B23937) Oxidase A terminal oxidase that reduces oxygen to water. - This compound

Interaction with Respiratory Complexes: Electron Transfer from Dehydrogenases to Terminal Oxidases

Specific Enzyme Interactions and Redox Cycling

The function of this compound is intimately tied to its specific interactions with enzymes, particularly the terminal oxidases that catalyze its re-oxidation.

In E. coli grown under high oxygen conditions, cytochrome bo3 ubiquinol oxidase is the primary terminal oxidase. researchgate.netnih.gov This enzyme complex catalyzes the two-electron oxidation of this compound and the four-electron reduction of molecular oxygen to water. researchgate.netnih.govresearchgate.net This reaction is coupled to the pumping of protons across the membrane, further contributing to the proton motive force. illinois.eduuniprot.org

The catalytic cycle involves the transient formation of a one-electron reduced semiquinone intermediate, which is stabilized by the enzyme. illinois.educapes.gov.br Research has shown that cytochrome bo3 can also utilize other quinol substrates, such as menaquinol, which is prevalent under microaerobic or anaerobic conditions. nih.govacs.org

Recent high-resolution cryogenic electron microscopy (cryo-EM) structures of the E. coli cytochrome bo3 ubiquinol oxidase have provided significant insights into its substrate binding site. biorxiv.orgpnas.orgnih.gov These studies have revealed a single ubiquinone-8 (UQ8) molecule bound within a hydrophobic groove in subunit I. pnas.org This binding site is characterized by key amino acid residues that interact with the UQ8 headgroup.

Key findings from structural studies include:

The isoprene (B109036) side chain of UQ8 is clamped within a hydrophobic groove in subunit I by a transmembrane helix (TM0), which is a feature specific to quinol oxidases. pnas.org

The carbonyl O1 of the UQ8 headgroup forms hydrogen bonds with the amino acid residues AspI75 and ArgI71. illinois.edupnas.org

The residue HisI98 is observed in multiple conformations, suggesting a dynamic binding pocket that can accommodate the different redox states of the quinone. pnas.org

The binding site is capable of stabilizing the ubisemiquinone (B1233062) radical intermediate, a crucial step in the catalytic cycle. illinois.edunih.govacs.org It is postulated that ArgI71, AspI75, HisI98, and GlnI101 are the hydrogen bond partners involved in this stabilization. illinois.edu

Table 2: Key Residues in the this compound Binding Site of E. coli Cytochrome bo3 Oxidase

Residue Location Postulated Function
ArgI71 Subunit I Hydrogen bonding to the quinone headgroup, stabilization of the semiquinone. illinois.edupnas.org
AspI75 Subunit I Hydrogen bonding to the quinone headgroup, proton transfer. illinois.edupnas.org
HisI98 Subunit I Accommodates different quinone redox states, potential role in proton transfer. illinois.edupnas.org

These structural details provide a foundation for understanding the precise mechanism of this compound oxidation and its coupling to proton translocation, a fundamental process in bacterial energy metabolism.

This compound Oxidation by Cytochrome bo3 this compound Oxidase (e.g., Escherichia coli)

Mechanisms of Proton Shuttling During this compound Oxidation

The oxidation of this compound is a key process in generating the proton-motive force essential for ATP synthesis. This process is intricately linked to the translocation of protons across the bacterial inner membrane. In E. coli, the cytochrome bo3 ubiquinol oxidase, a terminal oxidase in the aerobic respiratory chain, catalyzes the oxidation of this compound and the subsequent reduction of molecular oxygen to water. ebi.ac.ukuniprot.org This reaction is coupled with the pumping of protons across the membrane. ebi.ac.uk

The widely accepted model for this process is the "Q-cycle," which occurs at the cytochrome bc1 complex (also known as complex III). wikipedia.orgebi.ac.uk The Q-cycle mechanism involves two distinct binding sites for ubiquinone/ubiquinol: the Qo site, where ubiquinol is oxidized, and the Qi site, where ubiquinone is reduced. ebi.ac.uk

The process unfolds in two rounds:

Round 1: A molecule of this compound binds to the Qo site and is oxidized in a two-step process. pnas.org

The first electron is transferred to a high-potential chain, moving to the Rieske iron-sulfur protein and then to cytochrome c1. wikipedia.org This electron transfer is coupled with the release of two protons into the periplasmic space. pnas.org

The second electron is transferred to a low-potential chain, specifically to the b-type hemes (cytochrome bL and bH), ultimately reducing a ubiquinone molecule at the Qi site to a stable semiquinone radical. wikipedia.org

Round 2: A second molecule of this compound is oxidized at the Qo site, again releasing two protons and transferring one electron to cytochrome c1. wikipedia.org The second electron is transferred through the b-type hemes to the semiquinone at the Qi site, fully reducing it to ubiquinol. This newly formed ubiquinol then picks up two protons from the cytoplasm. wikipedia.org

Interconversion Dynamics of Ubiquinone-8/Ubiquinol-8 Redox Pair

The ratio of ubiquinone-8 to this compound, known as the redox state of the ubiquinone pool, is a dynamic indicator of the cell's metabolic status. nih.gov This ratio is influenced by the relative rates of electron donation from dehydrogenases and electron acceptance by terminal oxidases. nih.gov

Under aerobic conditions, with a plentiful supply of oxygen as the terminal electron acceptor, the ubiquinone pool is relatively oxidized. asm.org Conversely, under anaerobic or microaerobic conditions, the pool becomes more reduced as the rate of electron donation can outpace the rate of transfer to alternative electron acceptors like nitrate (B79036) or fumarate. nih.govnih.gov

The interconversion between the oxidized (ubiquinone-8) and reduced (this compound) forms is continuous and essential for maintaining the flow of electrons in the respiratory chain. nih.gov The redox state of this pair is not just a consequence of respiratory activity but also a key regulatory signal that influences the expression of genes involved in adapting to different oxygen levels. asm.orgnih.gov

Electron Acceptance from Non-Respiratory Dehydrogenases (e.g., L-aspartate oxidase, DsbA protein reoxidation)

Ubiquinone-8 serves as an electron acceptor for various dehydrogenases that are not directly part of the main respiratory chain. This allows the cell to couple other metabolic pathways to the generation of a proton motive force.

L-aspartate oxidase (NadB): In E. coli, L-aspartate oxidase, an enzyme involved in the de novo synthesis of NAD, donates electrons directly to the ubiquinone pool during the oxidation of L-aspartate to iminoaspartate. This links NAD synthesis to the respiratory chain.

DsbA-DsbB Pathway: The formation of disulfide bonds in periplasmic proteins is catalyzed by the DsbA protein. To be re-activated, the reduced DsbA must be re-oxidized by the inner membrane protein DsbB. DsbB, in turn, transfers the electrons to the ubiquinone pool, thereby linking protein folding and disulfide bond formation to the respiratory chain. The electrons are then passed to terminal oxidases.

Broader Cellular Regulatory Roles

Beyond its primary role in bioenergetics, the ubiquinone-8/ubiquinol-8 redox couple plays significant regulatory roles in bacterial physiology.

Influence of Ubiquinone-8/Ubiquinol-8 on Gene Expression Regulation

The redox state of the ubiquinone pool is a critical signal for several global regulatory systems that control gene expression in response to oxygen availability. asm.orgnih.gov

ArcA-ArcB Two-Component System: The Arc (anoxic redox control) system, comprising the sensor kinase ArcB and the response regulator ArcA, modulates the expression of numerous operons involved in respiratory and fermentative metabolism. asm.orgelsevier.es Under aerobic conditions, the oxidized form of ubiquinone-8 is thought to inhibit the autophosphorylation of ArcB by oxidizing critical cysteine residues in the sensor kinase. asm.orgplos.org This keeps the system inactive. Under anaerobic conditions, the accumulation of this compound leads to the reduction of these cysteines, activating ArcB's kinase activity. asm.org Activated ArcB then phosphorylates ArcA, which in turn represses genes for aerobic respiration and activates genes for fermentation. nih.govelsevier.es

FNR (Fumarate and Nitrate Reduction) Regulator: FNR is another global regulator that responds to changes in oxygen levels. wikipedia.org While FNR's primary signal is the direct interaction with molecular oxygen via its iron-sulfur cluster, its activity is indirectly influenced by the redox state of the cell, which is reflected in the ubiquinone pool. uniprot.orgasm.org FNR controls the expression of genes necessary for anaerobic respiration, and its activity is coordinated with the Arc system to ensure a smooth transition between aerobic and anaerobic metabolism. wikipedia.org

Impact on Bacterial Adaptations and Stress Responses (e.g., Osmotolerance in Escherichia coli)

Recent research has highlighted a role for ubiquinone-8 in bacterial adaptation to environmental stresses, particularly osmotic stress.

Studies have shown that E. coli facing hyperosmotic stress significantly increases its biosynthesis of ubiquinone-8. ethz.chresearchgate.netnih.gov One study reported a 110-fold accumulation of UQ-8 in response to high salt concentrations. ethz.chresearchgate.netnih.gov This accumulation is believed to enhance the mechanical stability of the cytoplasmic membrane, helping the cell withstand the physical challenge of osmotic pressure changes. ethz.chnih.govmdpi.com While some research suggests this membrane stabilization is a primary mechanism of osmoprotection, other studies indicate that the primary role of UQ-8 in osmotolerance is to support respiration, which is inhibited by osmotic upshifts. nih.govnih.gov The ability to maintain respiration under high osmolarity is crucial for cell survival and growth. nih.gov

Table 1: Effect of Osmotic Stress on Ubiquinone-8 Levels in E. coli

Condition Fold Increase in Ubiquinone-8 Proposed Role Reference

Involvement in Bacterial Virulence Mechanisms

The essentiality of ubiquinone biosynthesis for cellular respiration makes it a critical factor for the viability and pathogenicity of many bacteria. nih.gov As a result, the ubiquinone biosynthetic pathway is being explored as a potential target for novel antimicrobial drugs. mdpi.comresearchgate.netplos.org

In Francisella novicida, a model organism for the pathogenic Francisella tularensis, ubiquinone-8 was identified as the major quinone. biorxiv.orgasm.orgglobalauthorid.com Studies demonstrated that impairing UQ-8 synthesis, either through genetic mutation or chemical inhibition, rendered the bacterium unable to grow in a respiratory medium and significantly reduced its pathogenicity in an alternative animal model. biorxiv.orgasm.orgresearchgate.net This highlights the crucial role of ubiquinone-8 in the virulence of certain pathogenic bacteria, likely by supporting the high energy demands required for infection and proliferation within a host. nih.govbiorxiv.org

Enzymology and Molecular Biology of Ubiquinone 8/ubiquinol 8 Systems

Structure-Function Relationships of Biosynthetic Enzymes

The synthesis of UQ-8 is a multi-step process involving a series of enzymes encoded by the ubi genes. These enzymes are responsible for the formation of the benzoquinone ring and the attachment and modification of the octaprenyl side chain.

Substrate Specificity and Catalytic Mechanisms of UbiA and IspB

The initial steps of UQ-8 biosynthesis involve the synthesis of the octaprenyl side chain and its subsequent attachment to the benzoquinone ring precursor. These reactions are catalyzed by IspB and UbiA, respectively.

UbiA (4-hydroxybenzoate octaprenyltransferase): This integral membrane protein catalyzes the condensation of 4-hydroxybenzoate (B8730719) (4-HB) with octaprenyl diphosphate (B83284) (OPP). nih.govniu.eduuniprot.org This represents a key juncture where two distinct metabolic pathways converge: the shikimate pathway, which provides the 4-HB ring precursor, and the isoprenoid pathway, which synthesizes the OPP tail. nih.gov UbiA exhibits a degree of substrate flexibility. For instance, it can utilize alternative aromatic substrates like 4-aminobenzoate (B8803810) and can also accept prenyl diphosphates of varying lengths, such as decaprenyl diphosphate (C50) to produce UQ-10. nih.govniu.edu This plasticity has been exploited in metabolic engineering to generate novel ubiquinone structures. nih.govresearchgate.net The reaction catalyzed by UbiA is stimulated by certain detergents like CHAPS but is inhibited by others such as sodium deoxycholate, Tween 80, and Triton X-100, with an optimal pH of 7.8. uniprot.org

IspB (Octaprenyl-diphosphate synthase): This enzyme is responsible for synthesizing the C40 octaprenyl side chain of UQ-8. nih.govresearchgate.net IspB catalyzes the sequential head-to-tail condensation of five isopentenyl diphosphate (IPP) molecules onto a farnesyl diphosphate (FPP) precursor. researchgate.net The ispB gene is essential for the growth of E. coli, highlighting the critical role of ubiquinone. nih.govasm.org The chain length of the resulting polyprenyl diphosphate is determined by bulky amino acid residues within the active site tunnel of IspB. researchgate.net Studies have shown that mutations in IspB can alter the length of the isoprenoid chain, and dimerization of the enzyme is crucial for its function in determining the final chain length. researchgate.net

Detailed research findings on UbiA and IspB
EnzymeGeneFunctionSubstrate(s)Key CharacteristicsReferences
UbiAubiA4-hydroxybenzoate octaprenyltransferase4-hydroxybenzoate, Octaprenyl diphosphateIntegral membrane protein; exhibits substrate promiscuity for both aromatic ring and prenyl tail. nih.govniu.eduuniprot.org
IspBispBOctaprenyl-diphosphate synthaseIsopentenyl diphosphate, Farnesyl diphosphateEssential for E. coli growth; determines the length of the isoprenoid side chain. nih.govresearchgate.netnih.govasm.org

Characterization of Ubi Enzymes Involved in Post-Prenylation Modifications

Following the prenylation of 4-HB by UbiA, the resulting intermediate, 3-octaprenyl-4-hydroxybenzoate, undergoes a series of modifications to form the final UQ-8 molecule. nih.gov These modifications, including hydroxylations, methylations, and decarboxylation, are catalyzed by a suite of Ubi enzymes. nih.govbiorxiv.orgbiorxiv.org In E. coli, many of these enzymes are thought to assemble into a cytoplasmic multi-enzyme complex, sometimes referred to as the "Ubi metabolon," which may be facilitated by non-enzymatic proteins like UbiJ and UbiK. nih.govbiorxiv.orgd-nb.info

The key enzymes involved in these post-prenylation steps under aerobic conditions are:

UbiD and UbiX: These form a two-component decarboxylase that removes the carboxyl group from the aromatic ring. nih.govbiorxiv.org Knockouts of either gene lead to the accumulation of 3-octaprenyl-4-hydroxybenzoic acid. nih.gov

UbiI, UbiH, and UbiF: These are flavin-dependent monooxygenases that catalyze three separate hydroxylation reactions on the aromatic ring, utilizing molecular oxygen. nih.govbiorxiv.orgnih.gov UbiI is responsible for C5-hydroxylation, UbiH for C1-hydroxylation, and UbiF for C6-hydroxylation. nih.govoup.com These three enzymes share sequence identity and belong to the class A flavoprotein monooxygenases. nih.gov

UbiG and UbiE: These are methyltransferases that add methyl groups to the hydroxylated ring. nih.govbiorxiv.org UbiG is an O-methyltransferase, while UbiE acts as a C-methyltransferase. nih.govcsic.es

E. coli also possesses an anaerobic pathway for UQ-8 biosynthesis that utilizes a subset of the aerobic enzymes along with specific anaerobic hydroxylases, UbiT, UbiU, and UbiV, which are functionally distinct from their aerobic counterparts (UbiI, UbiH, and UbiF). nih.govbiorxiv.orgbiorxiv.org

Ubi Enzymes in Post-Prenylation Modifications of Ubiquinone-8
EnzymeGeneReaction TypeFunctionReferences
UbiD/UbiXubiD/ubiXDecarboxylationRemoves carboxyl group from the aromatic ring. nih.govnih.govbiorxiv.org
UbiIubiIHydroxylationC5-hydroxylation of the aromatic ring. nih.govbiorxiv.orgnih.gov
UbiHubiHHydroxylationC1-hydroxylation of the aromatic ring. nih.govbiorxiv.orgnih.gov
UbiFubiFHydroxylationC6-hydroxylation of the aromatic ring. nih.govbiorxiv.orgnih.gov
UbiGubiGO-MethylationAdds methyl groups to hydroxylated ring. nih.govbiorxiv.orgnih.gov
UbiEubiEC-MethylationAdds methyl group to the ring. biorxiv.orgtandfonline.com

Molecular Mechanisms of Electron Transfer and Proton Relocation

Ubiquinol-8 is a mobile electron carrier within the inner mitochondrial membrane (in eukaryotes) or the plasma membrane (in prokaryotes). tandfonline.comresearchgate.net It shuttles electrons from Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). nih.govmdpi.com This electron transfer is coupled to the translocation of protons across the membrane, generating a proton-motive force that drives ATP synthesis. mdpi.com

The process is best described by the Q-cycle , which operates at Complex III. nih.gov In this cycle, two molecules of this compound are oxidized to ubiquinone-8, releasing a total of four protons into the periplasmic space (in bacteria). nih.govtandfonline.com The two electrons from each ubiquinol (B23937) molecule follow different paths. One electron is transferred to an iron-sulfur cluster and then to cytochrome c1, while the other is transferred through cytochrome b to a ubiquinone molecule, reducing it to a semiquinone radical. nih.gov A second ubiquinol oxidation completes the reduction of the semiquinone to ubiquinol, effectively recycling one ubiquinol molecule. nih.gov This intricate mechanism ensures the efficient transfer of electrons and the vectorial translocation of protons. In E. coli, cytochrome bo quinol oxidase also utilizes this compound, where electron transfer to the heme centers is coupled with proton uptake and translocation. tandfonline.com

Comparative Enzymatic Studies of Ubiquinone Biosynthesis Across Domains

While the core function of ubiquinone/coenzyme Q is conserved across all domains of life, the biosynthetic pathways and the enzymes involved show significant diversity. nih.govresearchgate.net

Analogous Enzymes in Eukaryotic Coenzyme Q Pathways (e.g., COQ proteins)

In eukaryotes, the biosynthesis of coenzyme Q (CoQ), which typically has a longer isoprenoid tail (e.g., CoQ6 in yeast, CoQ10 in humans), is carried out by a set of proteins encoded by COQ genes. nih.govtandfonline.comnih.gov Many of these are functional homologs of the bacterial Ubi enzymes. nih.govresearchgate.net For example:

COQ2 is the eukaryotic homolog of UbiA . nih.govtandfonline.com Studies have shown that yeast COQ2 can complement an E. coli ubiA mutant, indicating a conserved catalytic function despite differences in the preferred length of the prenyl substrate. nih.govtandfonline.com

COQ3 is the homolog of UbiG , both being O-methyltransferases. nih.gov

COQ5 is the homolog of UbiE , both acting as C-methyltransferases. tandfonline.comnih.gov

The eukaryotic polyprenyl diphosphate synthases (e.g., Coq1 in yeast, PDSS1/PDSS2 in humans) are homologous to IspB and are responsible for synthesizing the species-specific length of the isoprenoid tail. mdpi.com

However, there are also notable differences. For instance, the three hydroxylation reactions in E. coli are catalyzed by three similar flavin-dependent monooxygenases (UbiI, UbiH, UbiF). In contrast, eukaryotes utilize different enzyme chemistries for these steps. nih.govCOQ7 (homologous to UbiF), which catalyzes the final hydroxylation, is a di-iron hydroxylase, unlike the flavin-dependent UbiF in E. coli. nih.govnih.gov Furthermore, the enzymes responsible for all hydroxylation steps have not been fully identified in all eukaryotes. nih.gov

Comparison of Bacterial (E. coli) and Eukaryotic (Yeast) Ubiquinone/Coenzyme Q Biosynthesis Enzymes
Bacterial Enzyme (E. coli)Eukaryotic Homolog (S. cerevisiae)FunctionReferences
IspBCoq1Polyprenyl diphosphate synthesis mdpi.com
UbiACoq24-HB polyprenyltransferase nih.govtandfonline.com
UbiGCoq3O-methyltransferase nih.gov
UbiECoq5C-methyltransferase tandfonline.comnih.gov
UbiICoq6Hydroxylase csic.esmdpi.com
UbiFCoq7Hydroxylase nih.govnih.gov
UbiHUnidentified in some eukaryotesHydroxylase nih.govmdpi.com

Evolutionary Divergence of Biosynthetic Pathways

The evolution of ubiquinone biosynthesis is a story of diversification through gene duplication, horizontal gene transfer, and parallel evolution. oup.com It is believed that menaquinone (MK), used predominantly in anaerobic respiration, existed before ubiquinone. nih.gov The UQ pathway likely evolved as oxygen levels rose, providing a quinone with a higher redox potential suitable for aerobic respiration. nih.gov

Phylogenetic analyses suggest that two distinct UQ biosynthetic pathways diverged. One is the well-characterized pathway in E. coli involving the full suite of ubi genes. The other pathway, found in some proteobacteria and more similar to that in mitochondria, involves several COQ gene homologs, such as Coq7. oup.com This suggests that the mitochondrial CoQ pathway has a closer evolutionary relationship to the alphaproteobacterial pathway than to the one found in E. coli. oup.com The diversity is particularly evident in the hydroxylation steps, where different combinations of non-homologous, iso-functional enzymes are employed in various bacterial lineages. oup.com This evolutionary mosaicism highlights how a conserved metabolic output can be achieved through diverse enzymatic solutions. oup.com

Academic Research Methodologies for Ubiquinol 8 Studies

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of ubiquinol-8, alongside its oxidized form, ubiquinone-8, are crucial for understanding its role in cellular processes. Several advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a highly sensitive and selective method for the simultaneous measurement of both the reduced (ubiquinol) and oxidized (ubiquinone) forms of coenzymes like Q8. akjournals.comrsc.orgnih.gov This technique is considered a gold standard for quantifying coenzyme Q levels in biological samples. akjournals.comnih.gov

The principle of HPLC-ECD lies in the separation of compounds by HPLC followed by their detection based on their electrochemical properties. google.com An electrochemical detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface. google.com This makes it particularly suitable for analyzing redox-active molecules like ubiquinol (B23937) and ubiquinone. rsc.org The method offers greater sensitivity compared to UV detection, which is often not sensitive enough to measure both forms simultaneously, especially the low molar absorptivity of the ubiquinol form. akjournals.comnih.gov In practice, samples containing this compound are extracted, often using solvents like 1-propanol (B7761284), and then injected into a reversed-phase HPLC system, commonly with a C18 column. rsc.orgsmj.org.sa The separated this compound and ubiquinone-8 are then detected by the electrochemical cell, allowing for their individual quantification. rsc.org

ParameterDescriptionSource
Technique High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) akjournals.comrsc.org
Analytes This compound (reduced form) and Ubiquinone-8 (oxidized form) rsc.org
Key Advantage High sensitivity and selectivity, allowing simultaneous detection of both redox forms. akjournals.comnih.gov
Detector Coulometric or amperometric detector measures current from redox reactions. akjournals.comgoogle.com
Extraction Typically performed with solvents like 1-propanol to extract the lipids. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Structural and Molecular Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (MS/MS), are powerful tools for the structural and molecular analysis of this compound. imrpress.comresearchgate.net These methods provide high sensitivity and specificity, allowing for the accurate determination of molecular weights and fragmentation patterns, which are essential for structural elucidation. imrpress.comresearchgate.net

In LC-MS analysis, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. lipidmaps.org Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. researchgate.net For this compound, the parent ion [M+H]⁺ can be observed. asm.org For instance, in a study analyzing this compound derivatives, the parent ion for the reduced form was detected at an m/z of 728.4. nih.gov Further structural information can be obtained using MS/MS, where the parent ion is fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern provides a molecular fingerprint that confirms the identity of the compound. mdpi.com While highly effective, LC-MS/MS requires significant investment in equipment and expertise. imrpress.com

ParameterValue/DescriptionSource
Technique Liquid Chromatography-Mass Spectrometry (LC-MS/MS) imrpress.comresearchgate.net
Ionization Method Electrospray Ionization (ESI) researchgate.net
This compound Parent Ion [M+H]⁺ m/z 728.4 nih.gov
Ubiquinone-8 Parent Ion [M+H]⁺ m/z 726.4 nih.gov
Key Advantage High sensitivity and specificity for structural confirmation. imrpress.comresearchgate.net

UV/Vis Spectroscopy for Chromophore Characterization

UV/Vis spectroscopy is a fundamental technique used to characterize the chromophore of this compound. The quinone ring system in ubiquinones (B1209410) and the hydroquinone (B1673460) in ubiquinols absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govresearchgate.net

The oxidized form, ubiquinone-8, typically exhibits a single strong absorption band around 275 nm in solvents like ethanol. nih.govnih.gov In contrast, the reduced form, this compound, has its absorption maximum at approximately 290 nm in ethanol. nih.govnih.gov This spectral difference allows for the differentiation and quantification of the two forms. nih.gov UV/Vis spectroscopy is also used to monitor the conversion between the oxidized and reduced states. researchgate.net For example, the oxidation of ubiquinol results in a decrease in absorbance at 290 nm and a concurrent increase at 275 nm. researchgate.net

Compound FormAbsorption Maximum (λmax)SolventSource
Ubiquinone-8 (Oxidized)~275 nmEthanol nih.gov
This compound (Reduced)~290 nmEthanol nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. researchgate.netnih.gov

¹H NMR spectra of ubiquinols show characteristic signals for the methoxy (B1213986) groups on the benzene (B151609) ring, the protons of the isoprenoid side chain, and the hydroxyl protons of the hydroquinone. mdpi.com For instance, the methoxy group protons typically appear as a singlet in the spectrum. mdpi.com ¹³C NMR spectroscopy complements this by providing information on all the carbon atoms in the molecule, including the quaternary carbons of the benzene ring and the carbons of the isoprenoid chain. researchgate.netnih.gov Solid-state NMR has also been employed to study ubiquinone-8 when bound to membrane proteins, providing insights into its conformation in a biologically relevant environment. nih.gov

Biophysical Characterization of Membrane Interactions

Understanding how this compound interacts with and within biological membranes is crucial to defining its function. Biophysical techniques provide insights into these interactions.

Fluorescence Anisotropy for Membrane Fluidity Measurements in the Presence of Ubiquinone-8

Fluorescence anisotropy is a powerful technique used to measure the fluidity or order of lipid membranes. nih.govresearchgate.net This method utilizes fluorescent probes, such as diphenylhexatriene (DPH), which intercalate into the lipid bilayer. nih.govresearchgate.net The rotational motion of the probe, which is influenced by the viscosity of its microenvironment, is measured by monitoring the polarization of its fluorescence. acs.org

Studies have shown that the incorporation of ubiquinone-8 into liposomes made from E. coli polar lipid extracts leads to a decrease in membrane fluidity. nih.govresearchgate.net This is observed as an increase in the fluorescence anisotropy of DPH. nih.govresearchgate.net The decrease in fluidity caused by ubiquinone-8 supplementation was found to be comparable to the effect of a 5°C decrease in temperature. nih.govresearchgate.net This indicates that ubiquinone-8 has a significant ordering effect on the membrane, which may be important for its biological functions, such as modulating the activity of membrane-bound proteins. nih.govresearchgate.net

ProbeEffect of Ubiquinone-8ObservationImplicationSource
Diphenylhexatriene (DPH)Incorporation into liposomesIncreased fluorescence anisotropyDecreased membrane fluidity/Increased membrane order nih.govresearchgate.net

Genetic and Genomic Approaches

Genetic and genomic methodologies have been pivotal in dissecting the intricate biosynthetic pathway of ubiquinone-8 (UQ-8) and understanding its regulation. These approaches allow researchers to identify essential genes, elucidate their functions, and analyze the complex regulatory networks that govern UQ-8 production.

Gene Knockout and Complementation Studies (e.g., ubi gene mutations)

The systematic creation of gene knockout mutants in organisms like Escherichia coli has been a cornerstone for identifying the genes involved in UQ-8 biosynthesis, collectively known as ubi genes. When a gene in the pathway is knocked out, the production of UQ-8 is halted or impaired, often leading to the accumulation of a specific intermediate. By identifying this intermediate and observing the resulting phenotype, researchers can deduce the function of the deleted gene.

Complementation assays are subsequently used to confirm the gene's function. In these experiments, a functional copy of the knocked-out gene is reintroduced into the mutant strain. If the reintroduction of the gene restores UQ-8 synthesis and reverses the mutant phenotype, it confirms the gene's role in the pathway. For instance, studies have shown that an ubiG-deleted strain of E. coli exhibits a slow growth rate due to the interruption of O-methylation steps in the ubiquinone biosynthesis pathway. This growth defect can be rescued by the external expression of a functional UbiG protein. researchgate.net Similarly, complementation experiments with E. coli mutants have been instrumental in investigating the functions of genes potentially involved in plastoquinone (B1678516) biosynthesis in cyanobacteria, a pathway that shares precursors with ubiquinone biosynthesis. researchgate.net

Furthermore, gene knockout studies have been crucial in understanding the alternative anaerobic pathway for UQ-8 synthesis. Phenotypic analyses of a menA mutant, which cannot produce demethylmenaquinone, revealed that the UbiUV-dependent UQ synthesis is critical for nitrate (B79036) respiration under anaerobic conditions. nih.gov Complementation tests in various ubi knockout backgrounds (e.g., ΔubiH, ΔubiF) have demonstrated that the expression of ubiUV can suppress the growth defects of mutants lacking the aerobic O2-dependent hydroxylases, highlighting a distinct, O2-independent hydroxylation mechanism. biorxiv.orgbiorxiv.org

Table 1: Examples of ubi Gene Knockout Studies in E. coli

Gene Knockout Accumulated Intermediate/Phenotype Inferred Function Citation
ubiG Accumulation of demethylated precursors, slow growth O-methyltransferase researchgate.net
ubiI (visC) Low Q-8 levels, accumulation of a precursor C5-hydroxylation in aerobic pathway nih.gov
ubiF, ubiH Growth defect on non-fermentable carbon sources Aerobic hydroxylases biorxiv.org
menA (in combination with studying ubiUV) Impaired nitrate respiration Showed necessity of UbiUV-dependent UQ synthesis anaerobically nih.gov
ubiA, ubiD, ubiE Growth phenotype not suppressed by ubiUV expression Essential for the core UQ biosynthesis pathway, independent of hydroxylation steps biorxiv.org

Site-Directed Mutagenesis for Enzyme Mechanism Probing

This approach has been extensively applied to enzymes that interact with this compound, such as the terminal oxidases in the E. coli respiratory chain. For example, to investigate the ubiquinol-binding site in cytochrome bd, conserved residues were systematically substituted. capes.gov.bracs.org Mutations of Lys252 and Glu257 were found to cause significant changes in the kinetic parameters for ubiquinol-1 oxidation. capes.gov.bracs.org Specifically, substitutions of Glu257 severely reduced both the oxidase activity and the expression level of the enzyme, while Lys252 mutations only reduced the oxidase activity. capes.gov.bracs.orgresearchgate.net These results indicate that these specific residues are directly involved in the quinol oxidation process. capes.gov.bracs.orgnih.gov

Similarly, site-directed mutagenesis was used to explore the quinone-binding sites of the cytochrome bo3 ubiquinol oxidase. researchgate.net By creating specific mutations and observing their effects on enzyme activity and inhibitor binding, researchers have been able to map the amino acid residues that are critical for binding the ubiquinol substrate and for the transfer of electrons and protons. researchgate.net These studies have helped to distinguish between different proposed models of quinone binding, such as the single-site versus the two-site (QH and QL) models. researchgate.net

In vitro Reconstitution of Ubiquinone-8 Biosynthetic Pathways

While genetic studies in living organisms (in vivo) are powerful, they can be influenced by the complex and interconnected network of cellular metabolism. In vitro reconstitution, the process of reassembling a biological pathway in a controlled test-tube environment using purified components, offers a way to study the pathway in isolation. This allows for a detailed examination of the function and interaction of specific enzymes without confounding variables.

A prime example of this methodology is the in vitro reconstitution of electron transport chains involving ubiquinone. Researchers have successfully reconstituted pathways from purified components to study the coupling of heme biosynthesis to energy generation. pnas.org In these experiments, the FMN-containing enzyme protoporphyrinogen (B1215707) IX oxidase (HemG) was shown to transfer electrons from its substrate to ubiquinone. pnas.org The resulting this compound was then reoxidized by purified terminal oxidoreductases like cytochrome bo3 oxidase. pnas.org

By monitoring the reactions spectroscopically, scientists demonstrated direct electron transfer from the biosynthetic enzyme (HemG) via ubiquinone to a terminal oxidase. pnas.org These reconstitution experiments unequivocally showed the coupling of an anabolic process (heme biosynthesis) to a catabolic, energy-generating process (respiratory electron transport) via the ubiquinone/ubiquinol-8 pool. pnas.org This approach also allows for the testing of different quinone types and the direct measurement of enzymatic activities, providing detailed insights that complement genetic and genomic data. pnas.org

Biotechnological and Metabolic Engineering of Ubiquinone 8 Production

Strategies for Enhanced Microbial Production of Ubiquinone-8

Enhancing the production of UQ-8 in its native producers, primarily E. coli, involves a multi-pronged approach that targets bottlenecks in the biosynthetic pathway and precursor supply.

The biosynthesis of UQ-8 from its precursors, chorismate and octaprenyl diphosphate (B83284), involves a series of enzymatic steps catalyzed by proteins encoded by the ubi gene cluster. nih.govresearchgate.net Overexpression of specific ubi genes has been shown to increase the metabolic flux towards UQ-8.

The UQ-8 pathway in E. coli requires at least eleven Ubi proteins. anr.fr Key enzymes in this pathway include:

UbiC (Chorismate-pyruvate lyase): Converts chorismate to 4-hydroxybenzoic acid (4-HB), the precursor for the benzoquinone ring. frontiersin.org

UbiA (4-hydroxybenzoate octaprenyltransferase): Catalyzes the condensation of 4-HB with octaprenyl diphosphate. nih.govfrontiersin.org

UbiD/UbiX: A decarboxylation system. d-nb.info

UbiI, UbiH, UbiF: A series of oxygen-dependent hydroxylases. nih.govcollege-de-france.fr

UbiG, UbiE: Methyltransferases responsible for modifying the quinone ring. asm.org

UbiB, UbiJ, UbiK: Accessory factors, with UbiJ and UbiK forming a complex essential for aerobic UQ-8 biosynthesis. researchgate.netanr.frasm.orgnih.gov

Studies have demonstrated that a deficiency in genes like ubiJ or ubiK significantly impairs UQ-8 production under aerobic conditions. researchgate.netasm.org For instance, deletion of ubiK in E. coli reduced the UQ-8 content to just 18% of the wild-type level, leading to the accumulation of the intermediate octaprenylphenol. nih.gov Conversely, targeted overexpression of rate-limiting enzymes can boost production. Research has shown that overexpressing genes such as ubiE can have a positive effect on the synthesis of related quinones, a principle that applies to UQ-8 as well. nih.gov

Table 1: Impact of Gene Deletion on UQ-8 Biosynthesis in E. coli

Gene DeletedConditionEffect on UQ-8 LevelAccumulated IntermediateReference
ubiKAerobicReduced to 18% of wild-typeOctaprenylphenol (OPP) nih.gov
ubiJAerobicImpaired biosynthesisNot specified asm.org
ubiF, ubiH, ubiIAerobicNo synthesisNot specified asm.org
ubiJ, ubiKAnaerobicNo effectNot applicable asm.org

The synthesis of UQ-8 is fundamentally dependent on the supply of two key precursors: 4-hydroxybenzoic acid (4-HB) from the shikimate pathway and octaprenyl diphosphate (OPP) from the isoprenoid pathway. d-nb.info Enhancing the flux through these pathways is a critical strategy for increasing UQ-8 yields.

Isoprenoid Pathway: In E. coli, isoprenoid precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway, which converts glyceraldehyde-3-phosphate and pyruvate (B1213749) into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). google.commdpi.com These C5 units are sequentially condensed to form longer prenyl chains. The enzyme octaprenyl diphosphate synthase (IspB) is responsible for creating the C40 octaprenyl side chain of UQ-8. nih.govgoogle.com Engineering efforts have focused on:

Introducing the Mevalonate (MVA) Pathway: To supplement the native MEP pathway, the heterologous MVA pathway from organisms like Saccharomyces cerevisiae can be expressed in E. coli. d-nb.info This strategy has been successfully employed to increase the production of various isoprenoids. d-nb.info

Shikimate Pathway: The benzoquinone ring of UQ-8 is derived from 4-HB, which is synthesized from the shikimate pathway intermediate, chorismate. frontiersin.org The enzyme chorismate-pyruvate lyase (UbiC) catalyzes this conversion. However, this enzyme is subject to product inhibition. Engineering a feedback-resistant mutant of UbiC has been shown to significantly increase 4-HB production. frontiersin.org

Beyond simple overexpression, modifying the catalytic properties of enzymes through directed evolution and rational design offers a more sophisticated approach to enhancing production.

Directed Evolution: This technique involves creating libraries of enzyme variants and screening for improved activity or altered specificity. For example, directed evolution of E. coli's farnesyl diphosphate synthase (IspA) has been used to alter its chain length specificity, a principle that can be applied to polyprenyl synthases in UQ-8 synthesis to ensure the specific production of the C40 side chain. asm.org

Rational Design and Novel Enzyme Recruitment: With increasing structural and mechanistic knowledge, enzymes can be rationally redesigned for improved performance. Furthermore, enzymes from different pathways can be combined to create novel molecules. In one study, the C30 carotenoid desaturase CrtN from Staphylococcus aureus was expressed in E. coli. asm.orgasm.orgresearchgate.net This enzyme was found to act on octaprenyl diphosphate, leading to the synthesis of modified UQ-8 compounds with conjugated double bonds in their side chains, which exhibited enhanced antioxidant properties. asm.orgasm.org This demonstrates the potential of combining enzymatic steps from distinct biosynthetic networks to generate novel and potentially more valuable compounds. asm.orgresearchgate.net

Engineering Precursor Supply Pathways (e.g., Isoprenoid Pathway Manipulation)

Heterologous Production of Ubiquinone-8 in Non-Native Microorganisms

Establishing UQ-8 production in a non-native host offers several potential advantages, such as utilizing an industrial chassis with robust growth characteristics or avoiding competing native pathways. Corynebacterium glutamicum, which does not naturally produce ubiquinones (B1209410), has been successfully engineered to produce Coenzyme Q10 (UQ-10). researchgate.netfrontiersin.org The same principles are directly applicable to UQ-8 production.

The process involves a modular approach:

Establishing Precursor Supply: The host must be engineered to provide both the 4-HB and the polyprenyl diphosphate precursors. In the case of C. glutamicum, this involved engineering the shikimate pathway for 4-HB supply and the MEP pathway for isoprenoid synthesis. frontiersin.org

Introducing the Polyprenyl Diphosphate Synthase: To produce UQ-8, the gene for octaprenyl diphosphate synthase (ispB from E. coli) would need to be introduced to synthesize the specific C40 side chain from IPP and DMAPP. nih.gov

Expressing the UQ Biosynthesis Cassette: The entire suite of ubi genes required for converting 4-HB and OPP into UQ-8 must be heterologously expressed. This includes the prenyltransferase (ubiA), decarboxylase (ubiD/X), hydroxylases (ubiI, H, F), and methyltransferases (ubiG, E). frontiersin.org Critically, accessory factors like ubiJ and ubiK from E. coli have been shown to be important for efficient production in heterologous hosts like C. glutamicum, likely by acting as scaffolds for a UQ biosynthesis complex. researchgate.netcollege-de-france.frresearchgate.net

This modular strategy demonstrates the feasibility of transferring a complex metabolic pathway into an industrial microorganism to establish production of a desired ubiquinone species. frontiersin.org

Optimization of Fermentation Conditions for Ubiquinone-8 Accumulation

Optimizing the cultivation environment is crucial for maximizing the yield of UQ-8 from engineered microbial strains. mdpi.com Key fermentation parameters that influence production include aeration, carbon source, pH, and feeding strategy.

Aeration and Oxygen Supply: Oxygen is a critical substrate for UQ-8 biosynthesis, as three of the pathway's hydroxylases (UbiI, UbiH, and UbiF) are oxygen-dependent monooxygenases. frontiersin.orgnih.gov Therefore, maintaining an adequate dissolved oxygen (DO) level is essential for high yields in aerobic fermentation. Fed-batch cultivation with controlled aeration and agitation is a common strategy to enhance production. jst.go.jp For Coenzyme Q10, controlling the oxygen uptake rate (OUR) has been used as a key parameter to coordinate cell growth and product accumulation phases, a strategy that could be adapted for UQ-8. google.com

Process Optimization: A systematic approach to optimizing fermentation involves developing a process based on high-yield strains and then fine-tuning operational controls. mdpi.com This includes managing pH, temperature, and nutrient levels throughout the fermentation run. For example, a two-stage bioprocess was used to achieve high titers of the precursor 4-HB. d-nb.info In another case, batch fermentation of an engineered C. glutamicum strain in a 2-L bioreactor with controlled pH and a relative dissolved oxygen setpoint of 30% was used to validate UQ-10 production, showing stable synthesis over 96 hours. frontiersin.org

Table 2: Fermentation Strategies for Enhancing Ubiquinone Production

OrganismProductStrategyKey FindingReference
Agrobacterium tumefaciensUQ-10Fed-batch cultureControlling sucrose (B13894) concentration increased production. jst.go.jp
Rhodobacter sphaeroidesUQ-10Limited air supplyA carotenoid-deficient mutant produced 350 mg/L. jst.go.jp
Corynebacterium glutamicumUQ-102-L batch fermentationStable production with controlled DO (30%) and pH (7.0). frontiersin.org
Generic FermentationUQ-10Oxygen Uptake Rate (OUR) controlStaged control of OUR to separate growth and production phases. google.com

Emerging Research Frontiers for Ubiquinol 8

Discovery of Novel Ubiquinone-8 Biosynthetic Genes and Enzymes

The biosynthesis of ubiquinone-8 is a multi-step process that converts the precursor 4-hydroxybenzoate (B8730719) (4-HB) into the final UQ-8 molecule. While the core pathway has been extensively studied in E. coli, recent genomic and experimental investigations have revealed a surprising diversity and flexibility in the enzymes involved, particularly in the hydroxylation steps.

Historically, the aerobic biosynthesis pathway in E. coli was thought to rely on a specific set of enzymes for the three crucial hydroxylation reactions. However, research has uncovered a variety of monooxygenases that different bacteria utilize to synthesize ubiquinone. arxiv.org This includes flavin-dependent monooxygenases (FMOs) like UbiI (C5-hydroxylase), UbiH (C1-hydroxylase), and UbiF (C6-hydroxylase), as well as iron-dependent hydroxylases like Coq7. oup.com Studies have revealed that different combinations of these hydroxylases exist across various bacterial species. arxiv.org For instance, Rhodospirillum rubrum uses the UbiL enzyme to modify both C1 and C5 positions and the Coq7 enzyme for C6 hydroxylation. oup.com In another variation, Neisseria meningitidis employs a single enzyme, UbiM, for all three hydroxylation steps. arxiv.orgoup.com

Further diversifying the known biosynthetic landscape, an oxygen-independent pathway for ubiquinone biosynthesis has been characterized. nih.gov This alternative pathway is crucial for facultative anaerobes and involves a novel set of proteins: UbiT, UbiU, and UbiV. nih.gov UbiU and UbiV are thought to be involved in the hydroxylation reactions in the absence of molecular oxygen and represent a new class of O2-independent hydroxylases. nih.gov

Beyond the hydroxylases, research has also shed light on other key enzymes and accessory proteins. The decarboxylation step, traditionally attributed to UbiD and the associated UbiX, may have alternative players. The gene ubiZ has been proposed as a candidate for this role in some bacteria that lack ubiD and ubiX, although its function is still under investigation. arxiv.org Accessory factors like UbiB, UbiJ, and UbiK are also essential for the proper functioning of the UQ biosynthesis complex. nih.gov

Table 1: Key Genes and Enzymes in Ubiquinone-8 Biosynthesis

Gene/Enzyme Function Pathway Organism(s) of Discovery/Study
ubiA 4-hydroxybenzoate octaprenyltransferase Aerobic & Anaerobic Escherichia coli
ubiD/ubiX 3-octaprenyl-4-hydroxybenzoate decarboxylase Aerobic Escherichia coli
ubiI C5-hydroxylase Aerobic Escherichia coli
ubiH C1-hydroxylase Aerobic Escherichia coli
ubiF C6-hydroxylase Aerobic Escherichia coli
ubiG O-methyltransferase Aerobic & Anaerobic Escherichia coli
ubiE C-methyltransferase Aerobic & Anaerobic Escherichia coli
ubiB/ubiJ/ubiK Accessory factors Aerobic Escherichia coli
ubiL C1 and C5-hydroxylase Aerobic Rhodospirillum rubrum
ubiM C1, C5, and C6-hydroxylase Aerobic Neisseria meningitidis
Coq7 C6-hydroxylase Aerobic Rhodospirillum rubrum
ubiT/ubiU/ubiV O2-independent pathway proteins (hydroxylases) Anaerobic Escherichia coli
ubiZ Putative alternative decarboxylase Aerobic Acinetobacter spp.

Interplay Between Ubiquinol-8 Metabolism and Other Cellular Processes

The role of this compound extends far beyond its canonical function as an electron shuttle in the respiratory chain. It serves as a critical metabolic hub, integrating signals and substrates from various cellular pathways.

Ubiquinone acts as an electron acceptor for several mitochondrial inner membrane dehydrogenases, connecting it to a wide array of metabolic processes. nih.gov These include:

Amino Acid Metabolism: Proline dehydrogenases 1 and 2 feed electrons into the ubiquinone pool. nih.gov

Pyrimidine Synthesis: Dihydroorotate dehydrogenase, a key enzyme in this pathway, uses ubiquinone as an oxidant. nih.gov

Fatty Acid Oxidation: Electron transfer flavoprotein dehydrogenase channels electrons from fatty acid breakdown to ubiquinone. nih.gov

One-Carbon Metabolism: Choline dehydrogenase oxidation is linked to the ubiquinone pool. nih.gov

A significant area of emerging research is the connection between ubiquinone synthesis and iron-sulfur (Fe-S) cluster biogenesis. The protein ErpA, an essential Fe-S protein in E. coli, has been shown to be critical for respiratory metabolism. pnas.org A mutation in the erpA gene leads to a drastic reduction in the amounts of both ubiquinone-8 and menaquinone. pnas.org This is because ErpA is involved in transferring Fe-S clusters to apo-IspG, an enzyme in the methylerythritol phosphate (B84403) (MEP) pathway which produces the isopentenyl diphosphate (B83284) precursor for the isoprenoid tail of ubiquinone. pnas.org This highlights a direct regulatory link between Fe-S cluster assembly and the biosynthesis of essential respiratory quinones.

Furthermore, this compound is a potent antioxidant, protecting cellular membranes from lipid peroxidation. mdpi.com Its redox state is also implicated in the regulation of gene expression, suggesting it may act as a sensor for the cell's metabolic and oxidative state. nih.gov For instance, this compound has been shown to modulate the activity of the DNA repair enzyme hOGG1, which is involved in correcting oxidative DNA damage. uni-konstanz.de

Advanced Imaging and in situ Spectroscopic Techniques for this compound Dynamics

Understanding the precise location, concentration, and redox state of this compound within the dynamic and complex environment of a biological membrane presents a significant challenge. Advanced biophysical techniques are beginning to provide unprecedented insights that are inaccessible through traditional biochemical methods.

Surface-Enhanced Infrared Adsorption Spectroscopy (SEIRAS) and Neutron Reflectometry (NR) have been employed to study ubiquinone within model biomimetic membranes. acs.orgacs.org SEIRAS allows for the in-situ monitoring of the membrane assembly and can verify the presence of ubiquinone through its characteristic carbonyl peaks. acs.orgacs.org These techniques have revealed that the isoprenoid tail of ubiquinone likely resides in the midplane of the lipid bilayer, while the headgroup has some freedom of movement within the hydrophobic core. acs.orgacs.org Importantly, SEIRAS can also monitor the redox behavior of ubiquinone under an applied potential, providing a window into its electrochemical properties within a membrane environment. acs.orgacs.org

Time-resolved Fourier Transform Infrared (FTIR) difference spectroscopy is another powerful tool being used to study the redox chemistry of ubiquinone. Recent studies using this technique on bacterial photosynthetic membranes have provided evidence for the formation of a ubiquinone-ubiquinol "quinhydrone" complex. mdpi.com This charge-transfer complex, characterized by a specific spectral band, may form under conditions where quinone and quinol molecules are in close proximity, such as within the channel leading to the QB binding site in photosynthetic reaction centers. mdpi.com

Cryogenic electron microscopy (cryo-EM) has also provided high-resolution structural views of ubiquinone-8 bound to its partner enzymes. Structures of E. coli's cytochrome bo3 ubiquinol (B23937) oxidase have revealed a well-resolved ubiquinone-8 molecule in the substrate-binding site, clamped within a hydrophobic groove. pnas.org These structures offer detailed snapshots of the molecular interactions, such as hydrogen bonding between the UQ-8 headgroup and key amino acid residues, that facilitate substrate binding and catalysis. pnas.org

Computational Modeling and Simulation of this compound Redox Chemistry and Enzyme Interactions

Complementing experimental approaches, computational modeling and molecular dynamics (MD) simulations are proving invaluable for dissecting the complex behavior of this compound at an atomic level. These in silico methods allow researchers to explore dynamic processes and energetic landscapes that are difficult to capture experimentally.

MD simulations have been used extensively to study the interaction of ubiquinone with respiratory enzymes like complex I and the cytochrome bc1 complex. pnas.orgacs.org These simulations can model the entry and binding of the long, hydrophobic isoprenoid tail into substrate channels and predict how the quinone headgroup orients itself within the active site for efficient electron and proton transfer. pnas.orgplos.org For example, simulations of bovine complex I suggest that a long, narrow channel not only enhances the binding affinity of long-chain quinones but also helps to organize them for product release. pnas.org

Quantum chemistry calculations, including Density Functional Theory (DFT), are being applied to model the intricate redox chemistry of the ubiquinone/ubiquinol couple. pnas.orgacs.org These methods can elucidate the electronic structure of the intermediate semiquinone radical and calculate the energetics of electron and proton transfer steps. acs.org By combining MD simulations with quantum chemical calculations, researchers can build detailed mechanistic models of the Q-cycle, identifying potential proton transfer pathways and the roles of specific amino acid residues and water molecules in the catalytic process. researchgate.net

These computational approaches are also critical for interpreting experimental data and for generating new, testable hypotheses. For instance, in the study of the FAD-dependent monooxygenase Coq6, homology modeling and substrate docking calculations were used to identify a putative substrate access channel. plos.org Subsequent in silico mutations designed to block this channel were then validated by in vivo experiments, demonstrating the predictive power of these computational tools. plos.org

Table 2: Computational Approaches for Studying this compound

Technique Application Key Insights

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of UQ-8 with proteins and membranes. | - Elucidation of substrate binding pathways in enzymes. pnas.org

  • Understanding the orientation and dynamics of UQ-8 within the lipid bilayer. researchgate.net
  • Predicting the effect of mutations on enzyme function. plos.org | | Quantum Chemistry (e.g., DFT) | Modeling the electronic structure and reaction mechanisms of the quinone headgroup. | - Calculating redox potentials and energetics of electron/proton transfer. pnas.org
  • Characterizing intermediate species like the semiquinone radical. acs.org | | Homology Modeling & Docking | Predicting the 3D structure of UQ-8-related enzymes and how the substrate binds. | - Identifying active sites and substrate access channels. plos.org
  • Guiding site-directed mutagenesis experiments. researchgate.net |
  • Applications of this compound in Synthetic Biological Systems

    The detailed understanding of ubiquinone-8 biosynthesis has paved the way for its application in synthetic biology and metabolic engineering. The primary goal of this research is to create microbial cell factories capable of overproducing UQ-8 or other valuable ubiquinone species.

    Escherichia coli, as a native producer of UQ-8, is a common chassis for these engineering efforts. A key strategy involves increasing the supply of the two main precursors: 4-hydroxybenzoate (pHBA) and octaprenyl diphosphate. d-nb.infonih.gov This can be achieved by overexpressing rate-limiting enzymes in their respective pathways. For example, co-expressing dxs (from the MEP pathway for isoprenoid synthesis) and ubiA (which condenses the two precursors) has been shown to significantly increase UQ-8 content. nih.gov

    Another effective strategy is to block competing metabolic pathways. The biosynthesis of menaquinone (Vitamin K2) also utilizes a prenyl diphosphate precursor. By deleting the menA gene, which encodes the enzyme that prenylates the menaquinone precursor, the metabolic flux can be redirected towards ubiquinone synthesis, resulting in a substantial increase in UQ-8 production. nih.gov Combining these strategies—blocking competing pathways, overexpressing key genes, and supplementing the growth medium with precursors like pyruvate (B1213749) and pHBA—has a synergistic effect, leading to a more than four-fold increase in UQ-8 content in engineered E. coli strains. nih.gov

    The promiscuity of the UbiA enzyme, which can recognize isoprenoid diphosphates of different lengths, has been exploited to produce non-native ubiquinones (B1209410). frontiersin.org For instance, by expressing a decaprenyl diphosphate synthase in E. coli, the organism can be engineered to produce Coenzyme Q10 (UQ-10), the form found in humans and a popular dietary supplement. frontiersin.org This principle has been extended to non-ubiquinone producing organisms like Corynebacterium glutamicum. By introducing the necessary genes for both the isoprenoid tail and the headgroup modifications from E. coli and other organisms, C. glutamicum has been successfully engineered into a platform for CoQ10 production. frontiersin.org These advances highlight the potential of synthetic biology to create customized microbial systems for the sustainable production of high-value compounds like ubiquinones. d-nb.info

    Q & A

    Q. What are the key enzymatic steps and genetic determinants in prokaryotic Ubiquinol-8 biosynthesis?

    this compound biosynthesis in E. coli involves a conserved pathway initiated by the decarboxylation of 3-octaprenyl-4-hydroxybenzoate, catalyzed by UbiD/UbiX. Subsequent steps include hydroxylation (UbiH), methylation (UbiG), and decarboxylation (UbiI), ultimately forming the quinone head. The hydrophobic octaprenyl tail is added early via UbiA, distinguishing it from other quinones like menaquinol-8. Genetic screens identified accessory proteins UbiJ and UbiK, which lack catalytic domains but are essential for pathway efficiency, likely through stabilizing enzyme complexes .

    Q. What experimental methods are used to detect and quantify this compound in bacterial samples?

    Reverse-phase HPLC with a C18 column (e.g., Waters Sunfire 5 µm) and isocratic mobile phase (40% ethanol, 40% acetonitrile, 20% isopropyl alcohol/1M lithium perchlorate) is standard for separation. Detection employs photodiode arrays, with this compound identified at λmax 290 nm and Ubiquinone-8 at 275 nm. Quantification requires normalization using internal standards (e.g., ubiquinone-10) to account for extraction variability . For lipidomic studies, mass spectrometry workflows (e.g., Compound Discoverer 3.3) with customized libraries can annotate this compound using MS/MS spectra .

    Q. How are mutant phenotypes used to infer enzyme roles in this compound biosynthesis?

    Mutant strains lacking genes like ubiJ or ubiK show growth defects under aerobic conditions, linking them to this compound production. Phenotypic complementation with wild-type genes restores growth, confirming functional roles. However, biochemical assays for these proteins remain scarce, highlighting reliance on genetic evidence over direct enzymatic activity data .

    Advanced Research Questions

    Q. How can researchers reconcile contradictions between genetic and biochemical data in this compound pathway studies?

    Discrepancies arise when mutant phenotypes suggest enzyme roles unsupported by biochemical assays (e.g., UbiB’s proposed regulatory vs. catalytic function). To address this:

    • Combine in vitro reconstitution assays with structural biology (e.g., cryo-EM) to identify protein interactions.
    • Use metabolomics to track intermediate accumulation in mutants, validating pathway bottlenecks.
    • Apply evidence codes (e.g., EcoCyc’s "inferred by mutant phenotype") to transparently flag data limitations .

    Q. What methodological challenges exist in studying the this compound metabolon complex?

    The cytoplasmic metabolon (Ubi enzymes + UbiJ/UbiK) shields hydrophobic intermediates but complicates in vitro studies due to solubility issues. Strategies include:

    • Native PAGE or size-exclusion chromatography to isolate the complex.
    • Cross-linking mass spectrometry to map protein interactions.
    • Lipidomics to monitor intermediate channeling within the complex .

    Q. How can HPLC parameters be optimized to distinguish this compound from redox analogs like Ubiquinone-8?

    Key optimizations:

    • Mobile phase pH : Adjust to 4.5–5.0 to enhance separation of reduced/oxidized forms.
    • Column temperature : Maintain at 30°C to reduce peak broadening.
    • Internal standards : Use deuterated this compound for spike-in recovery correction.
    • Post-column reduction : Treat samples with sodium borohydride to convert all Ubiquinone-8 to this compound for total quinone quantification .

    Methodological Best Practices

    • Data reproducibility : Include detailed protocols for enzyme assays and chromatographic conditions in supplementary materials, referencing standards like MIAPE guidelines .
    • Literature review : Use EcoCyc and MetaCyc databases to cross-reference pathway annotations and evidence codes .
    • Ethical data reporting : Disclose lack of biochemical validation for proteins like UbiJ/UbiK to avoid overinterpretation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.